molecular formula C17H17F3N2O2 B3141398 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea CAS No. 478258-80-9

1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea

Cat. No.: B3141398
CAS No.: 478258-80-9
M. Wt: 338.32 g/mol
InChI Key: DSENVSORJPEBJV-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea ( 478258-80-9) is a synthetic urea derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H17F3N2O2 and a molecular weight of 338.32 g/mol, this compound features a unique structure incorporating benzyl, phenyl, and trifluoromethyl hydroxypropyl moieties . The presence of the trifluoromethyl group is a common strategy in modern drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity. Urea derivatives represent a significant class of compounds in pharmaceutical research due to their diverse biological activities. Aryl urea scaffolds, in particular, are frequently investigated for their antimicrobial and anthelmintic properties. Recent scientific studies on structurally related phenyl-substituted urea derivatives have demonstrated potent activity against challenging Gram-negative bacteria, including multidrug-resistant E. coli and carbapenemase-producing Klebsiella pneumoniae , suggesting a promising research avenue for novel anti-infective agents . Furthermore, various urea-based compounds are being explored in oncology research, with some acting as inhibitors of key signaling pathways, such as RAF kinases, which are relevant in cancers like melanoma . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory guidelines.

Properties

IUPAC Name

1-benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)15(23)12-22(11-13-7-3-1-4-8-13)16(24)21-14-9-5-2-6-10-14/h1-10,15,23H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSENVSORJPEBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(C(F)(F)F)O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165295
Record name N′-Phenyl-N-(phenylmethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-80-9
Record name N′-Phenyl-N-(phenylmethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N′-Phenyl-N-(phenylmethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl isocyanate with 3,3,3-trifluoro-2-hydroxypropylamine under controlled conditions to form the desired urea derivative . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of enzymatic activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea (CAS No. 478258-80-9) is a synthetic organic compound with the molecular formula C17H17F3N2O2C_{17}H_{17}F_{3}N_{2}O_{2}. It is characterized by a trifluoromethyl group, which enhances its lipophilicity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly in oncology.

PropertyValue
Molecular FormulaC17H17F3N2O2C_{17}H_{17}F_{3}N_{2}O_{2}
Molar Mass338.32 g/mol
CAS Number478258-80-9

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzymatic activities and alter cellular signaling pathways. This mechanism is crucial for its potential applications in cancer therapy and other diseases.

Anticancer Properties

Recent studies have evaluated the anticancer potential of similar urea derivatives, indicating that compounds with similar structural features can exhibit significant antiproliferative effects on various cancer cell lines. For instance:

  • Inhibitory Effects : Compounds bearing a phenyl urea unit demonstrated selective inhibitory activity against tumor cell lines such as HT-29 (colorectal cancer) and A549 (lung cancer) while showing lower toxicity towards non-tumor cells like HEK-293 .

Case Study: Selective Index Evaluation

A selectivity index (SI) was calculated to assess the preferential activity of these compounds towards cancer cells compared to normal cells. The SI is defined as:

SI=IC50 HEK 293 IC50 cancer cell line SI=\frac{IC_{50\text{ HEK 293 }}}{IC_{50\text{ cancer cell line }}}

Where a higher SI indicates better selectivity for cancer cells. Compounds with SI values above 1 were considered promising candidates for further development .

Antimicrobial Activity

Preliminary screenings have suggested that this compound may also possess antimicrobial properties. The presence of the trifluoromethyl group is hypothesized to contribute to its efficacy against various microbial strains.

Research Applications

The compound is being investigated for its potential roles in:

  • Pharmaceutical Development : As a building block for synthesizing more complex molecules with therapeutic properties.
  • Agrochemicals : Due to its unique chemical structure, it may be useful in developing new agrochemical agents.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it can be compared with other related compounds:

Compound NameStructure ComparisonBiological Activity
1,1,1-Trifluoro-2-phenyl-3-butyn-2-olSimilar trifluoromethyl groupModerate anticancer activity
1,1,1-Trifluoro-2-phenyl-3-buten-2-olSimilarity in functional groupsLimited activity

This comparison highlights how variations in structure can influence biological activity and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea?

The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the benzyl-phenyl urea backbone, followed by introducing the trifluoro-hydroxypropyl moiety. Gold(I)-catalyzed cyclization of alkynyl precursors (e.g., 2-alkynyl thioanisoles) can establish aromatic cores, while subsequent functionalization via nucleophilic substitution or coupling reactions introduces the hydroxypropyl and trifluoromethyl groups. Reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (0–80°C), and catalysts (e.g., Pd or Au complexes) are critical for optimizing yield and purity .

Q. Which analytical techniques are suitable for characterizing this compound?

High-resolution mass spectrometry (HRMS) using instruments like the Q Exactive Orbitrap provides precise molecular weight and fragmentation patterns, essential for confirming the molecular formula (e.g., C₁₆H₁₅F₃N₂O₂) . X-ray crystallography (e.g., triclinic P1 systems) resolves 3D structural features, including hydrogen-bonding networks and stereochemistry . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and FTIR validate functional groups and regioselectivity.

Q. How can researchers assess the compound's solubility and stability for in vitro assays?

Empirical testing in solvents (e.g., DMSO, ethanol, aqueous buffers) under varying pH and temperatures is necessary. Stability studies under oxidative (H₂O₂) or photolytic conditions should be conducted, with HPLC monitoring degradation products. Pre-formulation studies using thermal gravimetric analysis (TGA) can assess thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Orthogonal validation is key. For example, discrepancies in mass spectral fragmentation (e.g., unexpected adducts) can be resolved by comparing ESI vs. MALDI ionization methods . Conflicting NMR signals (e.g., overlapping peaks) may require advanced 2D techniques (NOESY, ROESY) or computational NMR prediction tools. Crystallographic data provide definitive proof of structure, resolving ambiguities from solution-based methods .

Q. How can computational modeling predict the compound's biological targets and mechanism of action?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) against protein databases (PDB) identifies potential binding sites, such as kinase or enzyme active sites. Pharmacophore modeling aligns the compound's functional groups (urea, trifluoro-hydroxypropyl) with known inhibitors (e.g., kinase or protease inhibitors). MD simulations (GROMACS, AMBER) assess binding stability and conformational dynamics over time .

Q. What structural modifications enhance enzyme inhibitory activity or selectivity?

Structure-activity relationship (SAR) studies suggest that substituting the benzyl group with electron-withdrawing groups (e.g., Cl, CF₃) improves binding affinity to targets like tyrosine kinases. Introducing heterocycles (e.g., thiazole, morpholine) into the phenyl ring modulates solubility and target specificity. Bioisosteric replacement of the urea moiety with thiourea or carbamate groups can alter metabolic stability .

Q. How do reaction conditions influence regioselectivity in multi-step syntheses?

Regioselectivity in cyclization or coupling steps depends on steric and electronic factors. For example, gold(I) catalysts favor 5-endo-dig cyclization of alkynyl thioanisoles to form benzothiophene cores. Solvent polarity (e.g., DMF vs. THF) and temperature gradients can shift reaction pathways, minimizing byproducts like diastereomers or oligomers. Kinetic vs. thermodynamic control should be evaluated via time-resolved spectroscopy .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) and crystallographic evidence .
  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading) and reduce experimental runs .
  • Biological Assays : Pair in vitro enzyme inhibition assays (e.g., IC₅₀ determination) with cellular models (e.g., cancer cell lines) to confirm target engagement and cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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